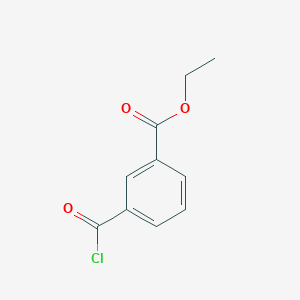
N-(1,3,5-Trimethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3,5-Trimethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their wide range of biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,5-Trimethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine typically involves the Mannich condensation reaction. This method is known for its simplicity and high yield. The reaction involves the condensation of 2,6-diphenylpiperidine-4-one with hydroxylamine hydrochloride under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3,5-Trimethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted piperidine derivatives .
Applications De Recherche Scientifique
N-(1,3,5-Trimethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(1,3,5-Trimethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that modify other molecules. Its biological activity is likely due to its ability to interact with cellular components, such as enzymes and receptors, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,3-Trimethyl-2,6-diphenylpiperidin-4-one: This compound shares a similar piperidine core structure but lacks the hydroxylamine group.
3,5-Dimethylpiperidine: Another piperidine derivative with different substitution patterns.
Uniqueness
N-(1,3,5-Trimethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
67668-00-2 |
|---|---|
Formule moléculaire |
C20H24N2O |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
N-(1,3,5-trimethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C20H24N2O/c1-14-18(21-23)15(2)20(17-12-8-5-9-13-17)22(3)19(14)16-10-6-4-7-11-16/h4-15,19-20,23H,1-3H3 |
Clé InChI |
GNWAHBXGRLHGSK-UHFFFAOYSA-N |
SMILES canonique |
CC1C(N(C(C(C1=NO)C)C2=CC=CC=C2)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




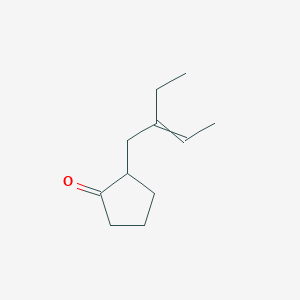
![1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide](/img/structure/B14481935.png)
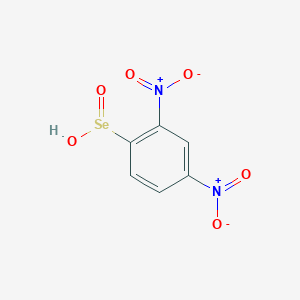
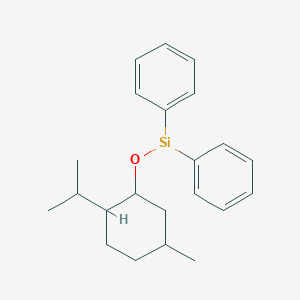
![1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane](/img/structure/B14481945.png)

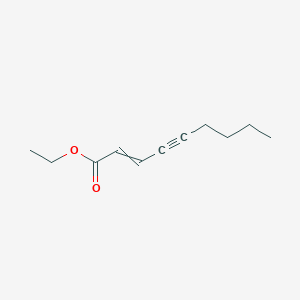
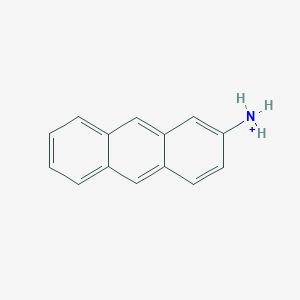
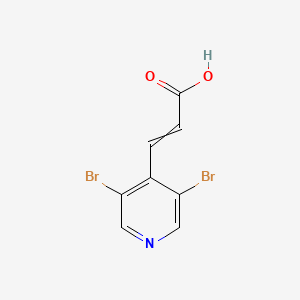
![5-Nitro-7H-benzo[C]fluorene](/img/structure/B14481978.png)
